2-Chloro-5-thienyl-(2-pyridyl)methanol
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-9-5-4-8(14-9)10(13)7-3-1-2-6-12-7/h1-6,10,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNVHFOZBVHCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridine-Thiophene Backbone
The core structure can be assembled using Suzuki-Miyaura coupling or Friedel-Crafts acylation . For example:
Example Protocol:
Introduction of the Methanol Group
The methanol moiety is introduced via ketone reduction or Grignard addition :
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Ketone Intermediate Reduction : A pyridyl-thienyl ketone is reduced using NaBH₄ or LiAlH₄ . For instance, 2-pyridyl-thiophen-2-yl ketone treated with NaBH₄ in methanol at 0°C yields the corresponding alcohol.
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Nucleophilic Addition : A Grignard reagent (e.g., Mg-CH₂OH) adds to a pyridyl-thienyl aldehyde, though this method risks over-addition.
Optimization Considerations:
Regioselective Chlorination
Chlorination at the 5-position of the thienyl ring is critical. Methods include:
Patent-Derived Protocol (Adapted from):
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2-Pyridyl-thienylmethanol (1.0 equiv) is dissolved in 1,2,4-trichlorobenzene .
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Phosphorus oxychloride (1.5 equiv) is added dropwise at 120°C.
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The mixture is stirred for 6 hours, yielding This compound after aqueous workup.
Comparative Analysis of Chlorination Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cl₂/FeCl₃ | Cl₂ gas, FeCl₃ catalyst, 0–5°C, 4h | 65–70 | 90 | High regioselectivity | Handling hazardous gases |
| NCS | NCS, DMF, 25°C, 12h | 55–60 | 85 | Mild conditions | Longer reaction time |
| POCl₃ Solvent | POCl₃ in 1,2,4-trichlorobenzene, 120°C, 6h | 75–80 | 95 | High yield, scalable | High-temperature requirements |
Critical Reaction Parameters
Solvent Selection
Catalyst Efficiency
Temperature and Time
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Chlorination at 120°C (POCl₃ method) maximizes conversion but risks decomposition.
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Lower temperatures (0–5°C) with Cl₂/FeCl₃ improve selectivity but prolong reaction times.
Scalability and Industrial Feasibility
The POCl₃/trichlorobenzene method (adapted from) is most scalable:
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Batch Size : Up to 10 kg demonstrated in patent workflows.
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Cost Efficiency : Trichlorobenzene is recoverable via distillation (>90% recovery).
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Safety : Closed systems mitigate POCl₃’s moisture sensitivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-thienyl-(2-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products
Oxidation: 2-Chloro-5-thienyl-(2-pyridyl)carboxylic acid.
Reduction: 2-Thienyl-(2-pyridyl)methanol.
Substitution: 2-Amino-5-thienyl-(2-pyridyl)methanol.
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its potential as a therapeutic agent in various medical applications:
- Anticancer Activity : Research indicates that compounds with similar structures may exhibit antiproliferative effects against cancer cells. For instance, derivatives have shown efficacy in inhibiting the growth of pancreatic cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : Studies have suggested that compounds with thienyl and pyridyl groups may modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs .
Organic Synthesis
2-Chloro-5-thienyl-(2-pyridyl)methanol serves as a versatile building block in organic synthesis:
- Intermediate for Complex Molecules : Its unique structure allows it to be transformed into more complex organic compounds, making it valuable in the development of new materials .
The biological activity of this compound is under investigation, focusing on:
- Binding Affinity Studies : Interaction studies have been conducted to assess its binding affinity with various enzymes and receptors, which is critical for understanding its potential therapeutic mechanisms .
- Structure–Activity Relationships (SAR) : Understanding how structural modifications affect biological activity is essential for optimizing the compound's therapeutic potential .
Mechanism of Action
The mechanism of action of 2-Chloro-5-thienyl-(2-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol and related compounds:
*Estimated based on structural formula.
Key Observations:
- Heterocycle Diversity : The target compound’s thienyl-pyridyl system contrasts with pyrimidine () or thiazole () cores in analogs. Pyrimidines are planar and electron-deficient, favoring interactions in drug design, whereas thiophenes offer π-conjugation for materials science .
- Substituent Effects : Chlorine and hydroxymethyl groups are common in all compounds, suggesting roles in hydrogen bonding (solubility) or reactivity (e.g., nucleophilic substitution).
Physical and Chemical Properties
- Boiling/Melting Points: (2-Chloropyrimidin-5-yl)methanol has a high boiling point (341.8°C), attributed to hydrogen bonding via its hydroxymethyl group . Comparable data for the target compound is unavailable, but its bulkier structure may reduce volatility.
- Solubility : The pyrazolo-pyrimidine derivative () exhibits moderate solubility in polar aprotic solvents (e.g., DMSO), likely due to its fused heterocyclic system. Thienyl-containing compounds often show lower solubility in water but better organic solvent compatibility .
Biological Activity
2-Chloro-5-thienyl-(2-pyridyl)methanol is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thienyl group and a pyridyl group attached to a methanol moiety. Its chemical structure can be represented as follows:
This specific combination of functional groups may confer distinct biological activities, making it an interesting subject for further research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, modulating their function and leading to various biological effects.
- Receptor Interaction : It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown promise in inhibiting the growth of harmful bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, particularly in inhibiting cell proliferation in cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The following table summarizes key structural features and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thienyl and pyridyl groups with hydroxymethyl | Potential anticancer and antimicrobial |
| 5-Thienylpyridine | Thienyl group attached to pyridine | Antimicrobial properties |
| 2-Chloro-4-(thien-3-yl)pyridine | Halogenated pyridine structure | Potential anticancer activity |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The study highlighted that modifications in the thienyl or pyridyl moieties could enhance the compound's efficacy against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of thienyl-containing compounds. Results indicated that derivatives with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, suggesting a promising alternative for treating bacterial infections .
Q & A
Q. What are the common synthetic routes for 2-Chloro-5-thienyl-(2-pyridyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves nucleophilic substitution of a chlorinated pyridine precursor (e.g., 5-chloropyridine) with a thienyl reagent, followed by reduction to introduce the methanol group. Solvents like dimethylformamide (DMF) or ethanol are often used, with bases (e.g., K₂CO₃) to facilitate substitution. Catalytic hydrogenation or NaBH₄ reduction may be employed for the final step. Yields depend on solvent polarity, temperature (60–100°C), and stoichiometric ratios of reagents .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., pyridyl protons at δ 7.5–8.5 ppm, thienyl protons at δ 6.5–7.2 ppm).
- HPLC-MS : Confirm molecular weight ([M+H]⁺ expected at ~240–250 Da) and purity (>95%).
- XRD : Resolve crystal structure if single crystals are obtainable .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer : The compound is sparingly soluble in chloroform, DMSO, and methanol. For long-term stability, store under inert gas (N₂/Ar) at 4°C in sealed, amber vials to prevent oxidation or photodegradation. Avoid aqueous buffers unless stabilized with co-solvents .
Advanced Research Questions
Q. How can conflicting reactivity data in synthetic pathways be resolved?
- Methodological Answer : Discrepancies in yields or side products often arise from competing reactions (e.g., over-reduction of the pyridyl ring). Use controlled experiments:
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR.
- Computational Modeling : Simulate transition states (DFT) to identify energetically favorable pathways.
- Isolation of Intermediates : Characterize by LC-MS to pinpoint degradation pathways .
Q. What strategies enhance the compound’s bioavailability for pharmacological studies?
- Methodological Answer : Modify physicochemical properties:
- Prodrug Design : Introduce ester or phosphate groups to the methanol moiety for improved membrane permeability.
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance solubility.
- Liposomal Encapsulation : Assess encapsulation efficiency using dynamic light scattering (DLS) .
Q. How can researchers validate target engagement in enzyme inhibition assays?
- Methodological Answer : Employ biophysical and biochemical assays:
Q. What computational tools are recommended for SAR studies?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding poses. Pair with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Validate predictions with free-energy perturbation (FEP) calculations .
Data Analysis and Optimization
Q. How to troubleshoot low yields in large-scale synthesis?
- Methodological Answer :
- Scale-up Adjustments : Optimize mixing efficiency (e.g., switch from batch to flow chemistry).
- Purification : Use flash chromatography with gradient elution (hexane:EtOAc 70:30 to 50:50).
- Quality Control : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Q. What statistical methods are suitable for analyzing biological activity data?
- Methodological Answer :
- Dose-Response Curves : Fit data to Hill equations (GraphPad Prism) to calculate IC₅₀/EC₅₀.
- Multivariate Analysis : Use PCA or PLS-DA (SIMCA) to correlate structural features with activity .
Contradiction Resolution
Q. How to address discrepancies in reported solubility values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
